N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound characterized by its intricate molecular structure and diverse functional groups. Its molecular formula is , with a molecular weight of approximately 426.47 g/mol. This compound is primarily utilized in scientific research due to its potential applications in medicinal chemistry and pharmacology.
This compound can be classified as a heterocyclic compound, specifically featuring an isoxazole ring and a thiazolo-pyridine moiety. Its structure suggests potential bioactivity, making it a subject of interest for drug discovery and development . The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
The synthesis of N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide typically involves several steps, including the formation of the isoxazole ring and subsequent coupling reactions to construct the final compound.
Methods:
Technical Details:
The molecular structure of N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide can be represented using various structural formulas:
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=NOC(=C4)C5=CC=CO5This structure indicates the presence of multiple rings and functional groups that contribute to its chemical properties and potential biological activity.
N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide can participate in various chemical reactions due to its rich functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors:
Relevant data from PubChem indicate a purity level often around 95%, which is crucial for ensuring reproducibility in research applications.
N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide has significant potential in scientific research:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: